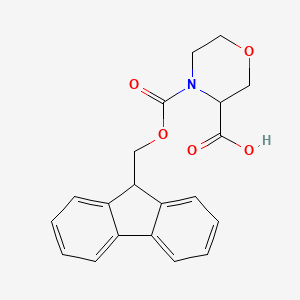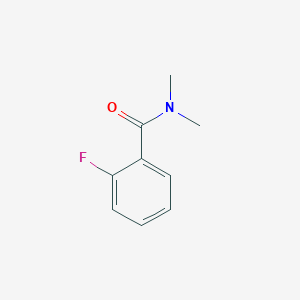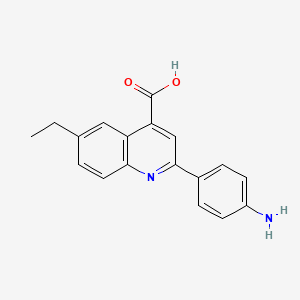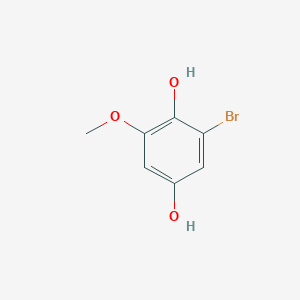
1,4-Benzenediol, 2-bromo-6-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,4-Benzenediol, 2-bromo-6-methoxy-” is a chemical compound with the molecular formula C7H7BrO3 . It is also known as 2-Bromo-6-methoxy-benzene-1,4-diol .
Molecular Structure Analysis
The molecular structure of “1,4-Benzenediol, 2-bromo-6-methoxy-” can be viewed using Java or Javascript . The molecular weight of this compound is 219.036 .Aplicaciones Científicas De Investigación
Antibacterial Properties
1,4-Benzenediol, 2-bromo-6-methoxy- and its derivatives exhibit antibacterial properties. For instance, compounds derived from marine algae like Rhodomela confervoides have shown activity against various bacterial strains (Xu et al., 2003).
Synthesis Applications
This compound has been used in the synthesis of various chemical structures. For example, it played a role in the synthesis of (±)-4-isocymobarbatol (Tanaka & Oritani, 1995), and was involved in the synthesis and inhibition studies of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes treatment (Huang Zhi-qiang, 2011)(https://consensus.app/papers/synthesis-protein-tyrosine-phosphatase-inhibition-cui/a7f03df69840517ab19dc994571069fe/?utm_source=chatgpt).
Photodynamic Therapy for Cancer
It has also found application in photodynamic therapy for cancer treatment. A study demonstrated the use of derivatives of this compound in zinc phthalocyanine, showing potential as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Electronics
In the field of molecular electronics, derivatives of 1,4-Benzenediol, 2-bromo-6-methoxy- are used as building blocks for molecular wires, which are crucial components in the development of electronic devices (Stuhr-Hansen et al., 2005).
Propiedades
IUPAC Name |
2-bromo-6-methoxybenzene-1,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3,9-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRLMMCGTLUUHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)O)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404042 |
Source


|
| Record name | 1,4-Benzenediol, 2-bromo-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Benzenediol, 2-bromo-6-methoxy- | |
CAS RN |
61654-67-9 |
Source


|
| Record name | 1,4-Benzenediol, 2-bromo-6-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-sulfoethyl)-1,4-diazepan-1-yl]ethanesulfonic Acid](/img/structure/B1335232.png)
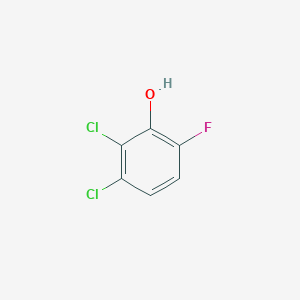
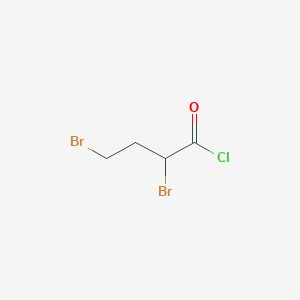
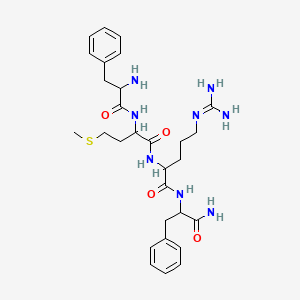
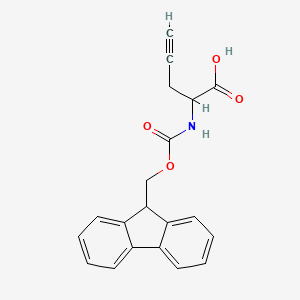
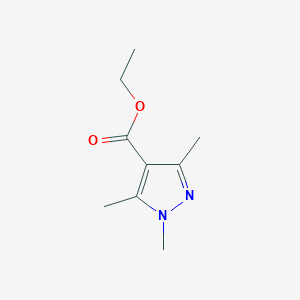
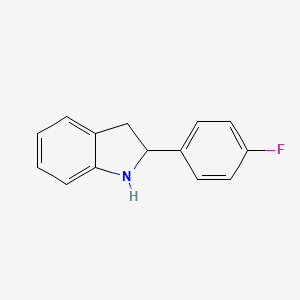
![2-[(2-Fluorophenyl)methylsulfanyl]aniline](/img/structure/B1335260.png)
![3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1335261.png)
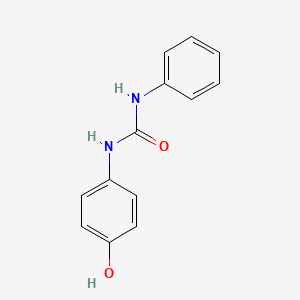
![2-Benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1335269.png)
